molecular formula C9H18N2O3 B1178870 tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 138026-97-8

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1178870
CAS No.: 138026-97-8
M. Wt: 202.25 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-75-7) is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis, particularly as a building block for protein degraders and bioactive molecules. Its molecular formula is C₉H₁₈N₂O₃, and it has a molecular weight of 202.25 g/mol. The compound features a stereochemically defined pyrrolidine ring with two functional groups: a hydroxyl (-OH) group at the 4R position and an amino (-NH₂) group at the 3S position. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability during synthetic processes, making it a preferred intermediate in multistep reactions .

Key properties include:

  • Storage: Room temperature, under inert conditions.
  • Purity: ≥97% (HPLC).
  • Applications: Used in the synthesis of carboximidamide derivatives (e.g., anti-cancer agents) and as a precursor for chiral ligands in asymmetric catalysis .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160508
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190792-75-7, 138026-97-8
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190792-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Steps:

  • Cyclization of Protected Serine Derivatives :

    • L-Serine is converted to a cyclic sulfamidate intermediate via treatment with thionyl chloride and subsequent ring closure.

    • Nucleophilic ring-opening with an amine introduces the pyrrolidine backbone while preserving stereochemistry.

    • Example Reaction :

      L-SerineSOCl2,Et3NCyclic sulfamidateNH3(3S,4R)-pyrrolidine intermediate\text{L-Serine} \xrightarrow{\text{SOCl}_2, \text{Et}_3\text{N}} \text{Cyclic sulfamidate} \xrightarrow{\text{NH}_3} \text{(3S,4R)-pyrrolidine intermediate}
    • The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃).

  • Asymmetric Epoxidation and Ring-Opening :

    • A pyrroline derivative undergoes Sharpless asymmetric epoxidation to install the (3S,4R) configuration.

    • Acid-catalyzed epoxide ring-opening with water generates the trans-diol, which is selectively protected and aminated.

Table 1: Comparison of Chiral Precursor Methods

MethodStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (%)
Serine CyclizationL-SerineSOCl₂, Boc₂O, NH₃65–72≥99
Asymmetric EpoxidationPyrrolineTi(OiPr)₄, (+)-DET, H₂O58–6395–98

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation offers a scalable route to chiral pyrrolidines. This method is particularly effective for installing contiguous stereocenters.

Procedure:

  • Substrate Preparation : A diketone or enamine precursor is synthesized, such as (3E)-3-(tert-butoxycarbonylamino)-4-oxopyrrolidine.

  • Hydrogenation Conditions :

    • Catalyst: Ru(II)-(S)-BINAP complex (Noyori-type catalyst).

    • Pressure: 50–100 bar H₂, 25–40°C.

    • Solvent: Methanol or ethanol.

  • Post-Hydrogenation Processing :

    • The resulting amino alcohol is Boc-protected using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

Table 2: Hydrogenation Optimization Parameters

Catalyst Loading (mol%)Temperature (°C)Pressure (bar)Yield (%)ee (%)
0.530808599
1.025507898

Enzymatic Resolution of Racemic Mixtures

For cost-sensitive applications, enzymatic resolution provides an alternative to asymmetric synthesis.

Workflow:

  • Racemic Synthesis :

    • A racemic mixture of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is prepared via non-stereoselective cyclization.

  • Enzyme Selection :

    • Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (3R,4S)-enantiomer’s ester group.

  • Separation :

    • The unreacted (3S,4R)-enantiomer is isolated via chromatography or crystallization.

Table 3: Enzymatic Resolution Efficiency

EnzymeSubstrate Concentration (M)Conversion (%)ee (%)
CAL-B0.24899
Pseudomonas fluorescens0.34295

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methods enable rapid iteration for structure-activity relationship (SAR) studies.

Protocol:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected hydroxypyrrolidine.

  • Amino Group Introduction :

    • Mitsunobu reaction installs the amino group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Boc Protection :

    • The resin-bound intermediate is treated with Boc₂O and DMAP.

  • Cleavage :

    • Trifluoroacetic acid (TFA) liberates the product from the resin.

Comparative Analysis of Industrial-Scale Methods

MethodAdvantagesLimitationsScalability
Chiral PrecursorHigh ee, few stepsCost of chiral starting materialsModerate
Catalytic HydrogenationHigh yield, recyclable catalystHigh pressure equipment requiredHigh
Enzymatic ResolutionLow cost, mild conditions≤50% theoretical yieldLow
Solid-Phase SynthesisHigh-throughput capabilityHigh reagent consumptionResearch

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a building block in the synthesis of pharmaceutical agents. Its structural similarity to other bioactive molecules allows researchers to modify its structure to enhance efficacy and reduce side effects.

Case Study Example :
A study demonstrated that derivatives of tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate exhibited activity against neurodegenerative diseases by inhibiting key enzymes involved in amyloid-beta aggregation. This mechanism is crucial for conditions like Alzheimer’s disease, where amyloid plaques contribute to neuronal damage .

Neuropharmacology

Research has indicated that this compound may have protective effects on neuronal cells. It has been shown to reduce oxidative stress and inflammation in cellular models, which are critical factors in neurodegenerative diseases.

Case Study Example :
In vitro studies revealed that this compound could mitigate the cytotoxic effects of amyloid-beta on astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals . This suggests a potential therapeutic role in treating Alzheimer’s disease.

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to be modified into various derivatives expands its utility in drug development.

Synthesis Example :
Researchers have synthesized various analogs using this compound as a starting material, leading to compounds with enhanced activity against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Influence

  • The (3S,4R) configuration of the target compound enables selective hydrogen bonding (via -OH and -NH₂ groups), critical for molecular recognition in enzyme-binding pockets . In contrast, the (3S,4S) isomer (CAS 190792-74-6) exhibits altered spatial orientation, reducing its affinity for certain biological targets .
  • The (3R,4S)-trifluoromethyl derivative (CAS 1052713-78-6) leverages fluorine's electronegativity to enhance metabolic stability and bioavailability in lipophilic environments .

Functional Group Modifications

  • Amino vs. Hydroxyalkyl Groups: The cyclohexenylethyl amino substituent in CAS 1186646-20-7 introduces steric bulk, favoring interactions with hydrophobic enzyme domains (e.g., kinases) .
  • Ethoxy vs. Hydroxyl: The 4-ethoxy group in CAS 708273-40-9 improves solubility in non-polar solvents but reduces hydrogen-bonding capacity compared to the 4R-hydroxyl group in the target compound .

Hydrogen Bonding and Crystallization

The hydroxyl and amino groups in the target compound participate in bidirectional hydrogen-bonding networks, as described by graph set analysis (e.g., D₁¹ and C₂² motifs). This promotes stable crystal packing, a property less pronounced in analogs like the trifluoromethyl derivative, where steric hindrance disrupts H-bonding patterns .

Biological Activity

Introduction

Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 190792-75-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C9H18N2O3
  • Molecular Weight: 202.26 g/mol
  • IUPAC Name: this compound
PropertyValue
CAS Number190792-75-7
Purity≥ 97%
Molecular Weight202.26 g/mol
Chemical StructureStructure

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

  • Neuroprotective Effects : The compound has been shown to protect astrocytes from amyloid beta (Aβ) toxicity, which is crucial in Alzheimer's disease pathology. In vitro studies demonstrated that it can increase cell viability in the presence of Aβ by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .
  • Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the processing of amyloid precursor protein and neurotransmission, respectively. This dual action suggests potential therapeutic applications in neurodegenerative diseases .

Study on Neuroprotection

In a study assessing the protective effects against Aβ-induced toxicity in astrocytes, this compound was tested for its ability to mitigate cell death. Results indicated that treatment with the compound significantly improved cell viability compared to control groups exposed solely to Aβ .

In Vivo Studies

In vivo models demonstrated that while the compound showed moderate protective effects against oxidative stress induced by scopolamine, it did not exhibit significant differences compared to established treatments like galantamine. This suggests that while promising, further optimization may be necessary for enhancing its efficacy in vivo .

Table 2: Summary of Biological Activities

Activity TypeObservations
NeuroprotectionIncreased astrocyte viability against Aβ
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM)
Oxidative StressReduced MDA levels in treated samples

This compound demonstrates significant potential as a neuroprotective agent and enzyme inhibitor, particularly in the context of neurodegenerative diseases like Alzheimer's. While initial studies are promising, further research is warranted to fully elucidate its mechanisms and optimize its therapeutic applications.

Future Directions

Future studies should focus on:

  • Long-term Efficacy : Understanding the long-term effects and potential side effects in chronic administration.
  • Bioavailability : Investigating methods to enhance brain bioavailability for improved therapeutic outcomes.
  • Combination Therapies : Exploring synergistic effects with other compounds or treatments.

Q & A

Basic: What are the most reliable methods for synthesizing tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate with high enantiomeric purity?

Answer:
Enzymatic kinetic resolution using immobilized lipases (e.g., Novozyme 435) is a robust method for achieving high enantiomeric excess (ee > 97.3%). Optimal conditions involve vinyl acetate as an acylating agent in methyl tert-butyl ether at 50°C, enabling selective acetylation of the (+)-(3S,4R)-enantiomer while leaving the (-)-(3R,4S)-enantiomer unmodified . Alternative routes include Boc-protection strategies and stereospecific fluorination, as seen in structurally similar pyrrolidine derivatives (e.g., tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate) .

Advanced: How can conflicting stereochemical assignments between NMR and X-ray crystallography data be resolved?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical determination. For example, in resolving racemic tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, SC-XRD confirmed the (3S,4R) configuration when NMR data alone were ambiguous . Computational validation using density functional theory (DFT) to model NMR chemical shifts can also reconcile discrepancies .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • SC-XRD : Validates stereochemistry and crystal packing .
  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., Boc-protected amine at δ ~1.4 ppm) and hydroxyl protons (δ ~3.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (MW 202.25 g/mol) and fragmentation patterns .
  • HPLC with chiral columns : Measures enantiomeric excess (e.g., Chiralpak AD-H column) .

Advanced: How can enzymatic catalysis be optimized for large-scale synthesis while maintaining enantioselectivity?

Answer:
Key parameters include:

  • Solvent choice : Hydrophobic solvents (e.g., methyl tert-butyl ether) enhance enzyme stability and reduce side reactions .
  • Temperature control : 50°C balances reaction rate and enzyme denaturation .
  • Substrate loading : Lower molar ratios (e.g., 1:1 substrate-to-enzyme) minimize kinetic inhibition.
  • Lipase immobilization : Novozyme 435 (Candida antarctica lipase B on acrylic resin) improves reusability and activity retention over 10 cycles .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate Boc-protected intermediates .
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals (>98%) .
  • Acid-base extraction : Deprotonate the amine under basic conditions (pH >10) for selective separation .

Advanced: How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina.
  • DFT calculations : Predict reaction pathways for functionalization (e.g., fluorination at C4) by analyzing transition states and activation energies .
  • Molecular dynamics (MD) : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

Basic: What are the common synthetic impurities, and how are they characterized?

Answer:

  • Diastereomers : Arise from incomplete stereochemical control; detected via HPLC or chiral NMR shift reagents .
  • Boc-deprotection byproducts : Tert-butyl alcohol or CO2_2 identified by GC-MS or IR spectroscopy .
  • Oxidation products : Hydroxyl group oxidation to ketones; monitored by TLC (Rf shift) or LC-MS .

Advanced: How does the stereochemistry of the hydroxyl and amine groups influence hydrogen-bonding networks in crystal structures?

Answer:
The (3S,4R) configuration enables intramolecular hydrogen bonding between the -NH2_2 and -OH groups (distance ~2.1 Å), stabilizing a chair-like pyrrolidine conformation. Intermolecular H-bonds with solvent (e.g., water) or counterions further dictate crystal packing, as observed in SC-XRD studies .

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : Keep under inert gas (N2_2) at 2–8°C to prevent Boc-group hydrolysis .

Advanced: How can isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) aid in mechanistic studies of this compound?

Answer:

  • 15^{15}N-labeling : Tracks amine group participation in catalytic cycles via 15^{15}N NMR or mass spectrometry.
  • Deuterium exchange : Probes hydrogen-bonding dynamics in solution (e.g., D2_2O solvent) .
  • Radiolabeling (14^{14}C) : Quantifies metabolic stability in pharmacokinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.